13-(4-Chlorophenyl)-8-(4-ethylpiperazin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
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Overview
Description
13-(4-Chlorophenyl)-8-(4-ethylpiperazin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique tetracyclic structure incorporating a chlorophenyl group, an ethylpiperazine moiety, and a thia-triaza core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-Chlorophenyl)-8-(4-ethylpiperazin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the chlorophenyl and ethylpiperazine groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-triaza core.
Reduction: Reduction reactions may target the nitrogen atoms in the triaza ring, potentially altering the electronic properties of the compound.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound’s interactions with cellular components can be studied to understand its potential as a therapeutic agent. Its structural features may enable it to bind to specific proteins or enzymes, influencing biological processes.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as oncology or neurology.
Industry
Industrially, the compound’s unique properties might be harnessed in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of 13-(4-Chlorophenyl)-8-(4-ethylpiperazin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of its targets and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 13-(4-Chlorophenyl)-8-(4-methylpiperazin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
- 13-(4-Chlorophenyl)-8-(4-phenylpiperazin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
Uniqueness
The uniqueness of 13-(4-Chlorophenyl)-8-(4-ethylpiperazin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one lies in its specific combination of functional groups and its tetracyclic structure. This configuration provides distinct chemical and biological properties, setting it apart from similar compounds. Its potential for diverse applications in research and industry further highlights its significance.
Properties
Molecular Formula |
C25H22ClN5OS |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
13-(4-chlorophenyl)-8-(4-ethylpiperazin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C25H22ClN5OS/c1-2-29-11-13-30(14-12-29)23-19-6-4-3-5-18(19)22-27-24-21(25(32)31(22)28-23)20(15-33-24)16-7-9-17(26)10-8-16/h3-10,15H,2,11-14H2,1H3 |
InChI Key |
UJCDXXCDPBPGSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C62 |
Origin of Product |
United States |
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